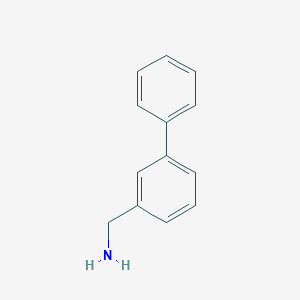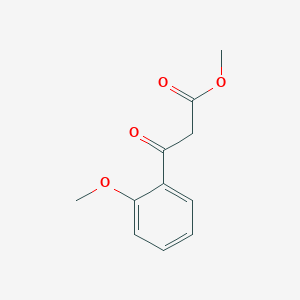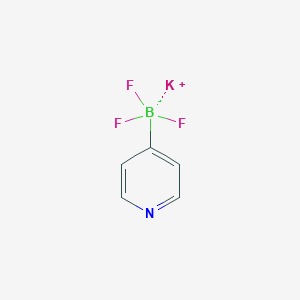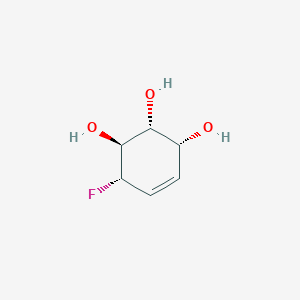
(1S,2R,3R,6S)-6-fluorocyclohex-4-ene-1,2,3-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R,3R,6S)-6-fluorocyclohex-4-ene-1,2,3-triol, also known as 4-Fluorocyclohexane-1,2,3-triol, is a synthetic chemical compound with potential therapeutic properties. This compound belongs to the family of fluorinated carbohydrates and has been the subject of scientific research in recent years due to its unique chemical structure and potential applications in medicine.
Mécanisme D'action
The mechanism of action of (1S,2R,3R,6S)-6-fluorocyclohex-4-ene-1,2,3-triol is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes, such as alpha-glucosidase, which is involved in the breakdown of carbohydrates. This inhibition can lead to a decrease in blood glucose levels, which is beneficial in the treatment of diabetes.
Effets Biochimiques Et Physiologiques
(1S,2R,3R,6S)-6-fluorocyclohex-4-ene-1,2,3-triol has been shown to have several biochemical and physiological effects. Studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have antioxidant properties, which can protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (1S,2R,3R,6S)-6-fluorocyclohex-4-ene-1,2,3-triol is its potential as a starting material for the synthesis of new drugs. Its unique chemical structure and potential therapeutic properties make it an attractive candidate for drug development. However, its complex synthesis method and limited availability can be a limitation for lab experiments.
Orientations Futures
There are several future directions for the research on (1S,2R,3R,6S)-6-fluorocyclohex-4-ene-1,2,3-triol. One of the significant areas of research is the development of new drugs for the treatment of diabetes and cancer. Studies are also underway to investigate its potential use in the treatment of infectious diseases and inflammation. Further research is needed to fully understand its mechanism of action and potential applications in medicine.
In conclusion, (1S,2R,3R,6S)-6-fluorocyclohex-4-ene-1,2,3-triol is a synthetic chemical compound with potential therapeutic properties. Its unique chemical structure and potential applications in medicine have made it the subject of extensive scientific research. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are all essential aspects of the research on this compound. Further research is needed to fully understand its potential applications in medicine and to develop new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of (1S,2R,3R,6S)-6-fluorocyclohex-4-ene-1,2,3-triol is a complex process that involves several steps. One of the commonly used methods involves the reaction of 4-deoxy-4-fluoro-D-glucose with a chiral catalyst to obtain the desired compound. The synthesis method is crucial in determining the purity and yield of the final product, which can affect its properties and applications.
Applications De Recherche Scientifique
(1S,2R,3R,6S)-6-fluorocyclohex-4-ene-1,2,3-triol has been the subject of extensive scientific research due to its potential therapeutic applications. One of the significant areas of research has been its use in the development of new drugs for the treatment of various diseases, including cancer, diabetes, and infectious diseases.
Propriétés
Numéro CAS |
139432-82-9 |
|---|---|
Nom du produit |
(1S,2R,3R,6S)-6-fluorocyclohex-4-ene-1,2,3-triol |
Formule moléculaire |
C6H9FO3 |
Poids moléculaire |
148.13 g/mol |
Nom IUPAC |
(1S,2R,3R,6S)-6-fluorocyclohex-4-ene-1,2,3-triol |
InChI |
InChI=1S/C6H9FO3/c7-3-1-2-4(8)6(10)5(3)9/h1-6,8-10H/t3-,4+,5+,6+/m0/s1 |
Clé InChI |
DGGHLTXNAWHUTK-SLPGGIOYSA-N |
SMILES isomérique |
C1=C[C@@H]([C@H]([C@@H]([C@@H]1O)O)O)F |
SMILES |
C1=CC(C(C(C1O)O)O)F |
SMILES canonique |
C1=CC(C(C(C1O)O)O)F |
Synonymes |
4-Cyclohexene-1,2,3-triol,6-fluoro-,[1S-(1alpha,2beta,3beta,6beta)]-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




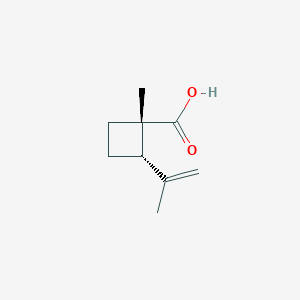

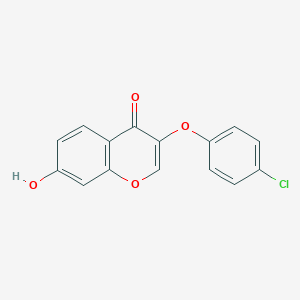
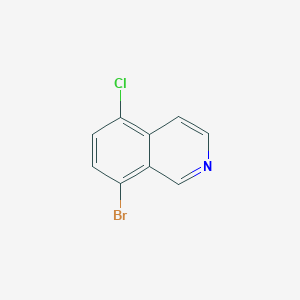
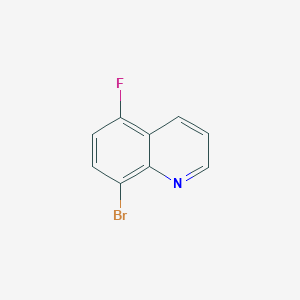

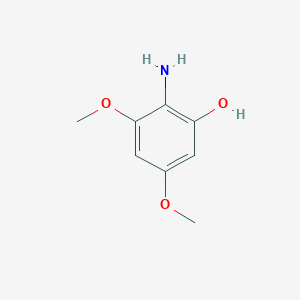
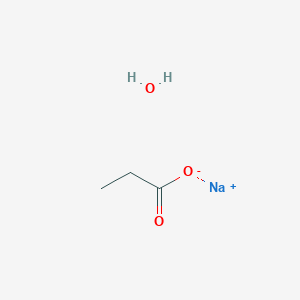
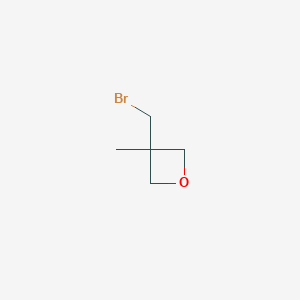
![5,8-Dihydro-6H-pyrano[3,4-b]pyridine](/img/structure/B152771.png)
